Tetraethylammonium fluoride dihydrate

Overview

Description

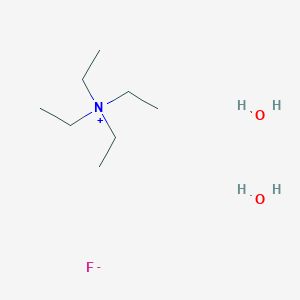

Tetraethylammonium fluoride dihydrate is a chemical compound with the molecular formula C8H24FNO2. It is a quaternary ammonium salt that includes a fluoride anion and two molecules of water. This compound is known for its use in various chemical reactions and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

Tetraethylammonium fluoride dihydrate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses and regulation of cellular activities.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action prevents the normal functioning of these targets, leading to changes in the transmission of nerve impulses and cellular activities.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and nicotinic acetylcholine receptors can disrupt the normal functioning of the nervous system .

Pharmacokinetics

The compound’s solubility in water suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The blocking action of this compound on its targets leads to changes in the transmission of nerve impulses and cellular activities . This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by factors such as pH and temperature, although specific details are currently unknown.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium fluoride dihydrate is known to interact with various biomolecules. It is commonly used as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . The nature of these interactions is primarily chemical, involving the transfer of a fluoride ion from the this compound molecule to the target biomolecule .

Cellular Effects

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a fluoride ion donor. It can donate a fluoride ion to a target molecule, such as a silyl ether functional group, thereby deprotecting the group and allowing it to participate in further chemical reactions .

Metabolic Pathways

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium fluoride dihydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The resulting solution is then evaporated to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped to handle hazardous chemicals like hydrofluoric acid.

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium fluoride dihydrate undergoes several types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Methylation: It is used in methylation reactions.

Deuteration: It serves as a catalyst in deuteration reactions.

Substitution: It can participate in substitution reactions, particularly involving the fluoride anion.

Common Reagents and Conditions

Common reagents used with this compound include organic solvents like dichloromethane and acetonitrile. The reactions are often carried out under an inert atmosphere to prevent moisture and other contaminants from affecting the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product could be an oxidized organic compound, while in methylation reactions, the product would be a methylated derivative.

Scientific Research Applications

Tetraethylammonium fluoride dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly for the cleavage of silicon-carbon bonds.

Biology: It can be used to study ion channels and other biological processes involving fluoride ions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of pharmacology.

Industry: It is used as a catalyst in various industrial chemical reactions, including oxidation and methylation.

Comparison with Similar Compounds

Similar Compounds

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetramethylammonium fluoride

- Tetrabutylammonium fluoride

Uniqueness

Tetraethylammonium fluoride dihydrate is unique due to its ability to act as a phase transfer catalyst and its specific applications in the cleavage of silicon-carbon bonds. Its dihydrate form also provides stability and ease of handling compared to other similar compounds.

Biological Activity

Tetraethylammonium fluoride dihydrate (TEAF·2H₂O) is an organic compound that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and synthetic chemistry. Its biological activity is primarily linked to its ionic nature and its interactions with biological systems.

TEAF·2H₂O consists of a tetraethylammonium cation and fluoride anions, associated with two water molecules. Its molecular weight is approximately 149.25 g/mol when anhydrous, and it appears as white to beige crystalline solids. The compound is known for its solubility in organic solvents, which enhances its utility in various chemical reactions .

Biological Activity

Irritant Properties

TEAF is classified as a mild irritant, capable of causing skin and eye irritation upon contact. It is also harmful if inhaled or ingested, necessitating careful handling in laboratory settings.

Mechanism of Action

The biological activity of TEAF may be attributed to its capacity to act as a phase transfer catalyst, facilitating the transport of ions across lipid membranes. This property can influence cellular processes, particularly in the context of ion transport and signaling pathways .

Applications in Research

TEAF has been utilized in various biochemical applications, including:

- Catalysis : It serves as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine, which are critical in synthetic organic chemistry .

- Reagent for Si-C Bond Cleavage : TEAF acts as a reagent for the cleavage of silicon-carbon bonds, which is significant in organosilicon chemistry .

Case Studies and Research Findings

-

Ion Channel Studies

Research has demonstrated that tetraethylammonium compounds can inhibit potassium channels by competing with acetylcholine at ganglionic nicotinic receptors. This competitive inhibition can provide insights into the modulation of neurotransmitter systems . -

Fluoride Ion Interactions

The fluoride ions from TEAF interact with water molecules to form stable clusters (H₂O·F⁻)₂, influencing the solvation dynamics and potentially affecting biological membranes . -

Gas Capture Applications

Although primarily focused on tetra-n-butylammonium fluoride (TBAF), studies on gas hydrates highlight the potential of ammonium fluoride compounds in CO₂ capture technologies. These findings suggest that similar mechanisms might apply to TEAF systems under specific conditions, indicating broader environmental applications .

Comparative Analysis

The following table summarizes the properties and applications of TEAF compared to other related ammonium fluoride compounds:

| Compound Name | Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | (C₂H₅)₄NF·2H₂O | Mild irritant; acts as a phase transfer catalyst | Inhibits potassium channels |

| Tetra-n-butylammonium fluoride | (C₄H₉)₄NF | Higher hydrophobicity; used in gas capture | Potential CO₂ capture applications |

| Trimethylamine N-oxide | (CH₃)₃NO | Involved in biochemical processes | Not directly related to ion channel activity |

Properties

IUPAC Name |

tetraethylazanium;fluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTKQUHFGZFPPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-01-3, 98330-04-2 | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.